2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole
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Overview
Description
2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE: is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of methoxyphenoxy and methylphenoxy groups attached to a benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common method includes the reaction of 2-(2-methoxyphenoxy)ethyl bromide with 2-(4-methylphenoxy)ethylamine in the presence of a base to form the intermediate product. This intermediate is then reacted with 2-mercaptobenzimidazole under specific conditions to yield the final compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely. The industrial production methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them into amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it is studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound is investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in the manufacture of flexible plastic articles.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for fluid resuscitation.
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.
Uniqueness: 2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups and its potential applications in multiple fields. Unlike simpler compounds, its complex structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H26N2O3S |
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Molecular Weight |
434.6 g/mol |
IUPAC Name |
2-[2-(2-methoxyphenoxy)ethylsulfanyl]-1-[2-(4-methylphenoxy)ethyl]benzimidazole |
InChI |
InChI=1S/C25H26N2O3S/c1-19-11-13-20(14-12-19)29-16-15-27-22-8-4-3-7-21(22)26-25(27)31-18-17-30-24-10-6-5-9-23(24)28-2/h3-14H,15-18H2,1-2H3 |
InChI Key |
VYIAOVYIYDXYOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCCOC4=CC=CC=C4OC |
Origin of Product |
United States |
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